Copper acrylate

Descripción general

Descripción

Synthesis Analysis

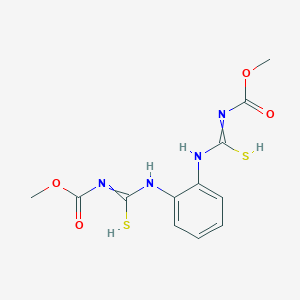

The synthesis of copper acrylate involves a series of steps. Firstly, a copper acrylate micromolecular monomer is generated. Secondly, radical polymerization is performed in a mixed solvent under the action of an initiator . This synthesis technology can greatly shorten the reaction time, thus reducing the production cost by 20-30% .Molecular Structure Analysis

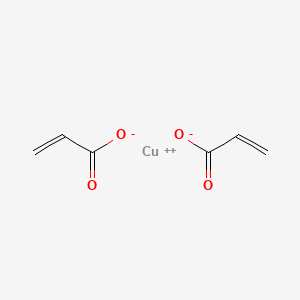

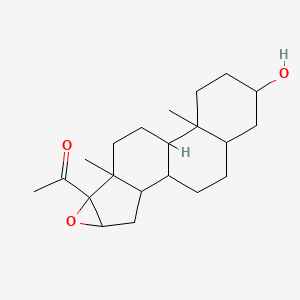

The molecular formula of copper acrylate is C3H3CuO2 . The single crystal X-ray diffraction study of copper acrylate complexes reveals that the copper (II) ion is located on an inversion center and shows an elongated octahedral geometry completed by two coplanar bidentate acrylates .Chemical Reactions Analysis

Copper acrylate can undergo photo-induced copper-mediated radical polymerization . This process involves a series of monomers, namely, methyl (MA), ethyl (EA), n-butyl (nBA), 2-hydroxyethyl (HEA), and di(ethylene glycol) ethyl ether (DEGA) acrylate .Aplicaciones Científicas De Investigación

Catalyst for Radical Polymerization : Copper gluconate, a relative of copper acrylate, has been used as a precursor catalyst for the photo-induced living radical polymerization of acrylates. This process yields well-defined polymers with near quantitative conversions, low dispersities, and high end-group fidelity (Nikolaou et al., 2015).

Continuous Radical Polymerization in Copper Tubular Reactor : Copper tubing has been employed for continuous controlled radical polymerization of methyl acrylate. The high surface area of copper mediates the reaction via the single electron transfer-living radical polymerization (SET-LRP) mechanism, demonstrating potential for decreased raw material and post-process purification costs (Chan et al., 2011).

Dual Polymerisation with Copper Complexes : New copper complexes have been utilized as photoinitiators for both radical and cationic polymerisation. This has enabled the formation of acrylate/epoxy interpenetrated polymer networks, providing the ability to adapt or tune properties compared to traditional radical polymerisation (Mau et al., 2021).

Synthesis of Sequence-Defined Acrylate Oligomers : Photo-induced copper-mediated radical polymerization has been used to synthesize monodisperse sequence-defined acrylate oligomers, indicating the potential for precise control over polymer architecture (Vandenbergh et al., 2015).

Antifouling Potential of Functionalized Copper Nanoparticles : Functionalized copper nanoparticle/polymer composites with acrylated Cu nanoparticles show antimicrobial activity similar to conventional copper-based biocides, indicating potential in antibacterial or marine antifouling coatings (Anyaogu et al., 2008).

Improving Soil Quality in Copper-Contaminated Soils : An insoluble polyacrylate polymer has shown potential in enhancing the growth of plants in copper-contaminated soil and improving soil quality, indicating environmental remediation applications (Varennes & Queda, 2005).

Enhancing Wear Resistance of Polymer Coatings : Copper nanoparticles have been used to increase the erosive wear resistance of acrylic coatings, demonstrating the potential for enhancing material durability (Kotnarowska, 2008).

Mecanismo De Acción

Target of Action

Copper acrylate, like other copper compounds, primarily targets microorganisms. Copper has an established history as an antimicrobial agent, with extensive research determining its efficacy against various microorganisms .

Mode of Action

The mode of action of copper acrylate is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes. Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses .

Biochemical Pathways

Copper plays several key roles in the human body due to its two oxidation states, Cu(I)/Cu+ (cuprous ion) and Cu(II)/Cu2+ (cupric ion), which endow it with the ability to act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing amino acid residues. It has been reported that Cu atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Pharmacokinetics

Copper compounds are known to be absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Result of Action

The result of copper acrylate’s action is the destruction of targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms, while the release of copper ions leads to RNA degradation and membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of copper acrylate. Copper doesn’t break down in the environment, leading to its accumulation in plants and animals . An excess of copper ions in cells can generate free radicals and increase oxidative stress . Therefore, the concentration of copper acrylate and the presence of other environmental factors can significantly impact its effectiveness.

Safety and Hazards

Direcciones Futuras

Copper acrylate has potential applications in various fields. For instance, it has been used in the synthesis of new copper (II) carboxylate complexes with imidazole derivatives . Furthermore, copper acrylate could be used in the development of anti-corrosion and anti-fouling coating systems . Future research could focus on exploring more applications of copper acrylate in different areas.

Propiedades

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper acrylate | |

CAS RN |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)

![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)

![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)